molecular formula C13H6F20O2 B13422995 2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate CAS No. 344580-04-7

2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate

Cat. No.: B13422995
CAS No.: 344580-04-7
M. Wt: 574.15 g/mol
InChI Key: BLEHPPKIGGUMEF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate is a fluorinated ester compound with the molecular formula CF3(CF2)7CH2CH2COOCH2CF3. This compound is known for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate typically involves the esterification of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate is primarily related to its ability to interact with various molecular targets through its fluorinated groups. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound’s high fluorine content also enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate stands out due to its specific combination of a long perfluorinated chain and a trifluoroethyl ester group. This unique structure imparts exceptional chemical stability, hydrophobicity, and resistance to degradation, making it highly valuable in specialized applications .

Properties

CAS No.

344580-04-7

Molecular Formula

C13H6F20O2

Molecular Weight

574.15 g/mol

IUPAC Name

2,2,2-trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate

InChI

InChI=1S/C13H6F20O2/c14-5(15,2-1-4(34)35-3-6(16,17)18)7(19,20)8(21,22)9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)33/h1-3H2

InChI Key

BLEHPPKIGGUMEF-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(F)(F)F

Origin of Product

United States

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